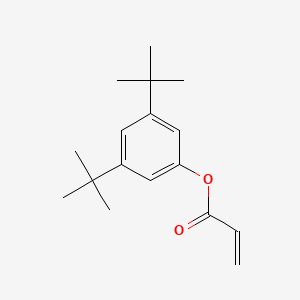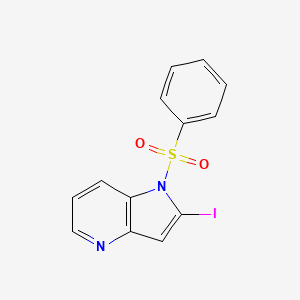
CID 45077228
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 45077228, also known as Tedizolid, is an oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. Tedizolid is known for its effectiveness against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tedizolid involves multiple steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then further reacted to produce Tedizolid .
Industrial Production Methods
Industrial production of Tedizolid typically follows the synthetic route mentioned above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tedizolid undergoes various chemical reactions, including:
Oxidation: Tedizolid can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: It can be reduced to form simpler compounds, although this is less common.
Substitution: Tedizolid can undergo substitution reactions, particularly at the phenyl ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Tedizolid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactions of oxazolidinones.
Biology: Studied for its mechanism of action against bacterial pathogens.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.
Industry: Employed in the development of new antibiotics and antimicrobial agents.
Wirkmechanismus
Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Tedizolid is often compared with other oxazolidinone antibiotics, such as Linezolid. While both compounds share a similar mechanism of action, Tedizolid has a longer half-life and is more potent against certain bacterial strains. Other similar compounds include:
- Linezolid
- Radezolid
- Contezolid
Tedizolid’s unique structure allows for better binding affinity and reduced resistance development compared to its counterparts .
Eigenschaften
CAS-Nummer |
171628-33-4 |
|---|---|
Molekularformel |
C12H13NS |
Molekulargewicht |
203.303 |
IUPAC-Name |
3-penta-1,2-dienyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-2-3-6-9-13-10-14-12-8-5-4-7-11(12)13/h3-5,7-9H,2,10H2,1H3 |
InChI-Schlüssel |
YFMBMLUISHHWRY-UHFFFAOYSA-N |
SMILES |
CCC=C=CN1CSC2=CC=CC=C21 |
Synonyme |
Benzothiazole, 2-(1E,3E)-1,3-pentadienyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)












